molecular formula C6H8BrN3 B13876051 5-Bromo-3-ethylpyrazin-2-amine

5-Bromo-3-ethylpyrazin-2-amine

Cat. No.: B13876051
M. Wt: 202.05 g/mol
InChI Key: JIOIOEIXJOSTFR-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylpyrazin-2-amine is an organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom at the 5-position and an ethyl group at the 3-position

Preparation Methods

The synthesis of 5-Bromo-3-ethylpyrazin-2-amine typically involves the bromination of 3-ethylpyrazin-2-amine. One common method includes the reaction of 3-ethylpyrazin-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-Bromo-3-ethylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield corresponding N-oxides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-Bromo-3-ethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .

Comparison with Similar Compounds

5-Bromo-3-ethylpyrazin-2-amine can be compared with other similar compounds, such as:

    5-Bromo-3-methylpyrazin-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    5-Bromo-3-ethynylpyrazin-2-amine: Features an ethynyl group instead of an ethyl group.

    5-Bromo-3-ethylpyridin-2-amine: Contains a pyridine ring instead of a pyrazine ring.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-3-ethylpyrazin-2-amine

InChI

InChI=1S/C6H8BrN3/c1-2-4-6(8)9-3-5(7)10-4/h3H,2H2,1H3,(H2,8,9)

InChI Key

JIOIOEIXJOSTFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1N)Br

Origin of Product

United States

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